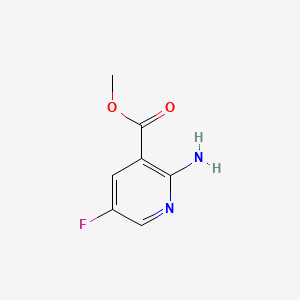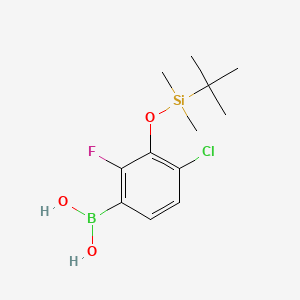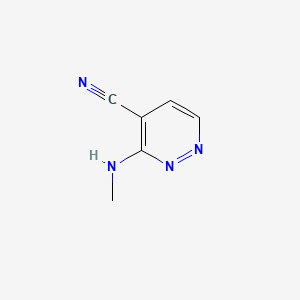
N2-(1-Oxododecyl)-D-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(1-Oxododecyl)-D-arginine is a synthetic derivative of the amino acid arginine, characterized by the presence of a dodecyl group attached to the nitrogen atom of the guanidine group
準備方法
Synthetic Routes and Reaction Conditions
N2-(1-Oxododecyl)-D-arginine can be synthesized through the esterification of lauric acid with D-arginine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lauric acid and the arginine . The reaction is carried out under mild conditions, often in the presence of a solvent like dichloromethane, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is typically achieved through techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N2-(1-Oxododecyl)-D-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted analogs, which can have different chemical and biological properties.
科学的研究の応用
N2-(1-Oxododecyl)-D-arginine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of N2-(1-Oxododecyl)-D-arginine involves its interaction with specific molecular targets, such as enzymes and receptors. The dodecyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N2-(1-Oxododecyl)-L-arginine: A similar compound with the L-arginine configuration, which may have different biological activity and properties.
N6-(1-Oxododecyl)-L-lysine: Another similar compound with a lysine backbone, used in similar applications but with distinct chemical properties.
Uniqueness
N2-(1-Oxododecyl)-D-arginine is unique due to its specific stereochemistry and the presence of the dodecyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1225433-34-0 |
|---|---|
分子式 |
C18H36N4O3 |
分子量 |
356.511 |
IUPAC名 |
(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m1/s1 |
InChIキー |
XTJKNGLLPGBHHO-OAHLLOKOSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


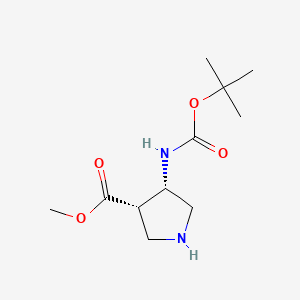

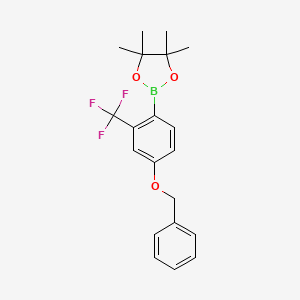
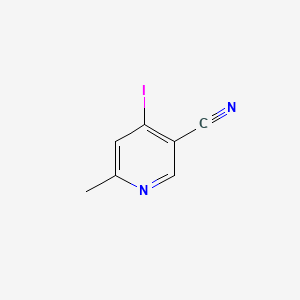
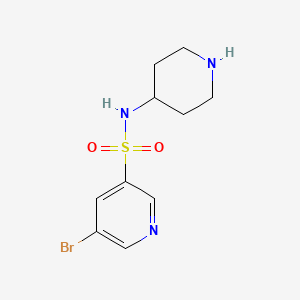
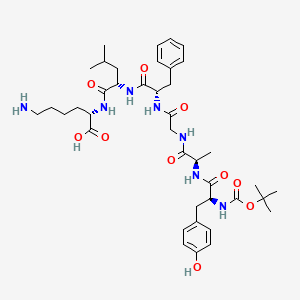
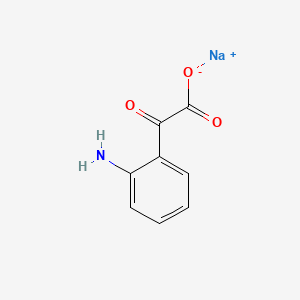
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B597023.png)
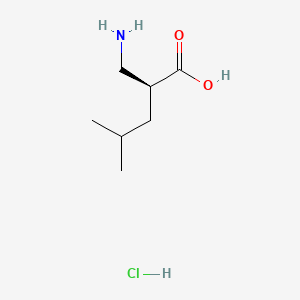
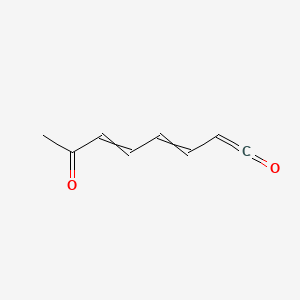
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
